molecular formula C26H30N2O4S B4782642 N-[4-(benzyloxy)phenyl]-3-{4-[(tert-butylamino)sulfonyl]phenyl}propanamide

N-[4-(benzyloxy)phenyl]-3-{4-[(tert-butylamino)sulfonyl]phenyl}propanamide

Cat. No.: B4782642
M. Wt: 466.6 g/mol
InChI Key: FHOWXGKZJJYQDI-UHFFFAOYSA-N
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Description

The compound “N-[4-(benzyloxy)phenyl]-3-{4-[(tert-butylamino)sulfonyl]phenyl}propanamide” is an organic compound. It contains a benzyl group (a benzene ring with a CH2 attached), a phenyl group (a benzene ring), a tert-butylamino group (an amine group with a tert-butyl attached), and a sulfonyl group (a sulfur atom double-bonded to two oxygen atoms and single-bonded to another carbon or hydrogen). The exact properties and uses of this compound would depend on its specific structure and any studies done on it .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It likely has a complex, three-dimensional structure due to the presence of the benzyl, phenyl, tert-butylamino, and sulfonyl groups .


Chemical Reactions Analysis

Again, without specific studies or data on this compound, it’s challenging to provide a detailed chemical reactions analysis. The reactivity of this compound would be influenced by factors like the electron-donating or -withdrawing effects of the different groups, steric hindrance, and the stability of any intermediates or products formed during the reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound (like melting point, boiling point, solubility, etc.) would be determined by factors like its molecular structure, the intermolecular forces between its molecules, and the nature of its atoms and the bonds between them .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other compounds or systems, often in a biological context. Without specific information or studies on this compound, it’s not possible to provide a detailed mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and the conditions under which it’s handled or stored .

Future Directions

Future research on this compound could involve studying its synthesis, properties, reactivity, and potential applications. This could include investigating its interactions with other compounds, its potential uses in fields like medicine or materials science, and any safety or environmental considerations associated with its use .

Properties

IUPAC Name

3-[4-(tert-butylsulfamoyl)phenyl]-N-(4-phenylmethoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O4S/c1-26(2,3)28-33(30,31)24-16-9-20(10-17-24)11-18-25(29)27-22-12-14-23(15-13-22)32-19-21-7-5-4-6-8-21/h4-10,12-17,28H,11,18-19H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHOWXGKZJJYQDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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